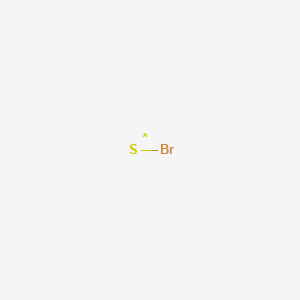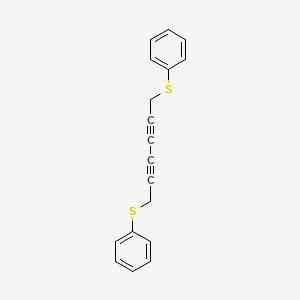
6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene is an organic compound characterized by the presence of phenylsulfanyl and hexa-2,4-diynylsulfanyl groups attached to a benzene ring. This compound is notable for its unique structure, which includes both sulfur and alkyne functionalities, making it a subject of interest in various fields of chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene typically involves multi-step organic reactions. One common method includes the coupling of phenylsulfanyl and hexa-2,4-diynylsulfanyl precursors under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions may include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne groups can be reduced to alkenes or alkanes under hydrogenation conditions.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted benzene derivatives.
科学研究应用
6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
作用机制
The mechanism by which 6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene exerts its effects is largely dependent on its chemical structure. The sulfur atoms can interact with various biological targets, potentially inhibiting enzymes or disrupting cellular processes. The alkyne groups can also participate in click chemistry reactions, making the compound useful in bioconjugation and labeling studies .
相似化合物的比较
Similar Compounds
Phenylsulfanylbenzene: Lacks the hexa-2,4-diynyl group, making it less versatile in chemical reactions.
Hexa-2,4-diynylbenzene: Lacks the phenylsulfanyl group, reducing its potential for sulfur-based interactions.
Diphenylsulfide: Contains two phenyl groups attached to sulfur, but lacks the alkyne functionality.
Uniqueness
6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene is unique due to the combination of phenylsulfanyl and hexa-2,4-diynyl groups.
属性
CAS 编号 |
75354-86-8 |
|---|---|
分子式 |
C18H14S2 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
6-phenylsulfanylhexa-2,4-diynylsulfanylbenzene |
InChI |
InChI=1S/C18H14S2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 |
InChI 键 |
SLJKJGSMOBPJKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SCC#CC#CCSC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


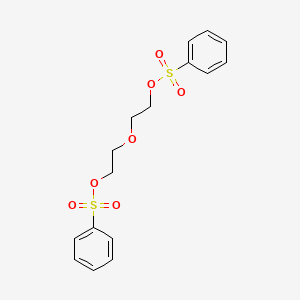
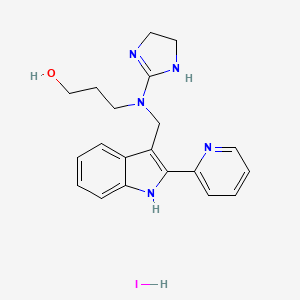
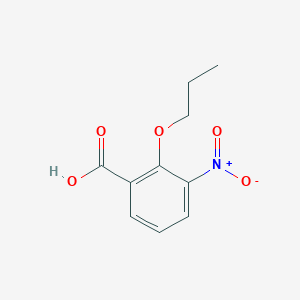
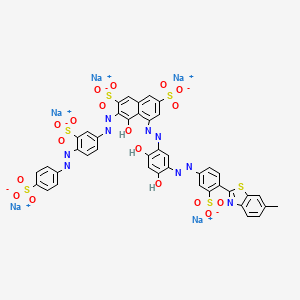
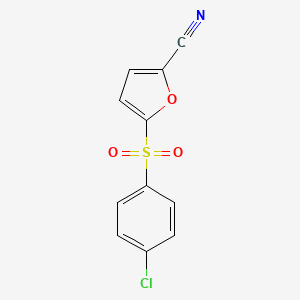
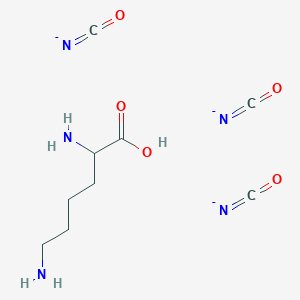
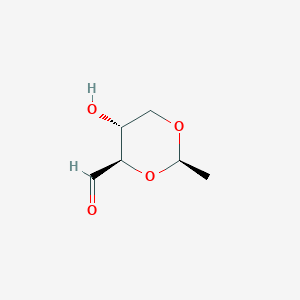
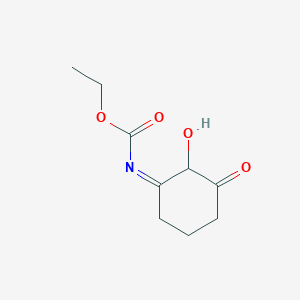
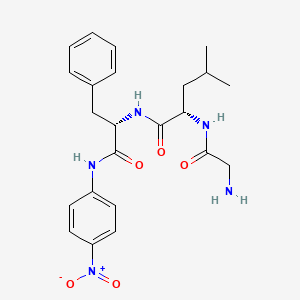
![3-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B14455056.png)
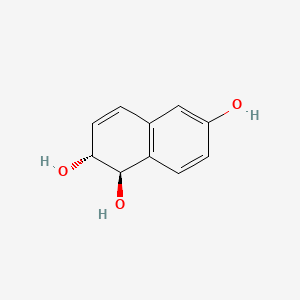
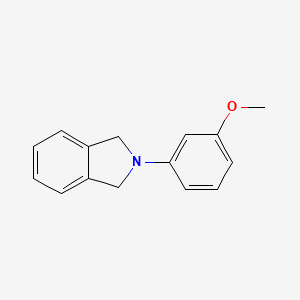
![N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14455073.png)
